Cas no 1160474-62-3 (methyl 4-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate)

methyl 4-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate
- methyl 4-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate
-
- MDL: MFCD12025907
- インチ: 1S/C11H13NO5S/c1-16-11(13)8-3-4-10-9(7-8)12(5-6-17-10)18(2,14)15/h3-4,7H,5-6H2,1-2H3
- InChIKey: GMVLBQGSTSUBLI-UHFFFAOYSA-N
- ほほえんだ: O1C2=CC=C(C(OC)=O)C=C2N(S(C)(=O)=O)CC1
methyl 4-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB269534-500 mg |
Methyl 4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate; 95% |
1160474-62-3 | 500MG |
€497.40 | 2022-06-02 | ||
abcr | AB269534-1 g |
Methyl 4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate; 95% |
1160474-62-3 | 1g |
€956.70 | 2022-06-02 | ||
abcr | AB269534-500mg |
Methyl 4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate, 95%; . |
1160474-62-3 | 95% | 500mg |
€579.60 | 2024-04-20 | |
A2B Chem LLC | AI81769-1g |
Methyl 4-(methylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate |
1160474-62-3 | >95% | 1g |
$1116.00 | 2024-04-20 | |
A2B Chem LLC | AI81769-1mg |
Methyl 4-(methylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate |
1160474-62-3 | >95% | 1mg |
$201.00 | 2024-04-20 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD201219-1g |
Methyl 4-(methylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate |
1160474-62-3 | 95+% | 1g |
¥5257.0 | 2023-04-05 | |
Ambeed | A356285-1g |
Methyl 4-(methylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate |
1160474-62-3 | 95+% | 1g |
$766.0 | 2024-04-26 | |
abcr | AB269534-1g |
Methyl 4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate, 95%; . |
1160474-62-3 | 95% | 1g |
€1115.20 | 2024-04-20 | |
A2B Chem LLC | AI81769-500mg |
Methyl 4-(methylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate |
1160474-62-3 | >95% | 500mg |
$631.00 | 2024-04-20 | |
A2B Chem LLC | AI81769-5mg |
Methyl 4-(methylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate |
1160474-62-3 | >95% | 5mg |
$214.00 | 2024-04-20 |
methyl 4-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate 関連文献
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
7. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
methyl 4-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylateに関する追加情報
Methyl 4-Methanesulfonyl-3,4-Dihydro-2H-1,4-Benzoxazine-6-Carboxylate: A Comprehensive Overview
Methyl 4-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate, identified by the CAS number 1160474-62-3, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound belongs to the class of benzoxazines, which are heterocyclic compounds with a six-membered ring containing oxygen and nitrogen atoms. The presence of the methanesulfonyl group and the methyl ester further enhances its chemical complexity and potential applications.
The structure of methyl 4-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate is characterized by a benzoxazine ring system with a sulfonyl group attached at the 4-position and a methyl ester at the 6-position. This unique arrangement makes it a versatile molecule with potential applications in drug design, particularly in the development of bioactive compounds. Recent studies have highlighted its role in modulating cellular pathways, making it a promising candidate for therapeutic interventions.
One of the key aspects of this compound is its ability to act as a scaffold for further chemical modifications. Researchers have explored various synthetic routes to introduce functional groups at specific positions on the benzoxazine ring, thereby tailoring its pharmacokinetic and pharmacodynamic properties. For instance, the substitution of the methanesulfonyl group with other electron-withdrawing or donating groups has been shown to significantly alter the compound's bioavailability and efficacy.
In terms of synthesis, methyl 4-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate can be prepared through a multi-step process involving nucleophilic aromatic substitution and cyclization reactions. The use of transition metal catalysts has been reported to enhance the efficiency of these reactions, leading to higher yields and better purity of the final product. These advancements in synthetic methodology have paved the way for large-scale production of this compound for both academic and industrial purposes.
The biological activity of methyl 4-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate has been extensively studied in recent years. Preclinical studies have demonstrated its potent inhibitory effects on key enzymes involved in inflammatory processes, suggesting its potential as an anti-inflammatory agent. Additionally, this compound has shown promising results in modulating signaling pathways associated with neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Recent breakthroughs in computational chemistry have enabled researchers to predict the binding affinities of methyl 4-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine derivatives to various drug targets with high accuracy. These computational models have not only accelerated drug discovery but also provided insights into the structural features that contribute to the compound's bioactivity. For example, molecular docking studies have revealed that the sulfonyl group plays a critical role in stabilizing interactions with target proteins.
In conclusion, methyl 4-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate represents a valuable addition to the arsenal of bioactive compounds being explored for therapeutic applications. Its unique chemical structure and versatile functional groups make it an ideal candidate for further research and development. As ongoing studies continue to uncover new insights into its biological properties and synthetic possibilities, this compound is poised to play a significant role in advancing modern medicine.
1160474-62-3 (methyl 4-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate) 関連製品
- 459836-30-7(PEAQX sodium)
- 4553-59-7(2-phenyl-2-(phenylamino)acetonitrile)
- 4027-55-8(5-Methyl-1H-pyrazole-3-carboxamide)
- 1955523-96-2(N-(propan-2-yl)oxetan-3-amine hydrochloride)
- 9028-79-9(Galactose oxidase)
- 59080-31-8(1-Fluoro-7-methylnaphthalene)
- 79015-63-7(1-3-(trimethylsilyl)prop-2-yn-1-ylcyclohexan-1-ol)
- 1260859-29-7(Ethyl 8-bromo-4-chloroquinazoline-2-carboxylate)
- 60458-71-1(2-(4,6-dimethylpyrimidin-2-yl)thioacetohydrazide)
- 2157419-42-4(3-(2-methyl-1H-imidazol-1-yl)pyridine-4-carbaldehyde)
